REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8](F)[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=1[NH:14][C:15](=[O:17])[CH3:16].C[O-].[Na+].[C:22](O)(=[O:24])C.C(OCC)(=O)C>CO.O>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([O:24][CH3:22])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:5]=1[NH:14][C:15](=[O:17])[CH3:16] |f:1.2|
|
Name
|
2-acetylamino-5-fluoro-4-nitro-benzoic acid methyl ester
|
Quantity
|
256 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)F)[N+](=O)[O-])NC(C)=O)=O
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methanolate
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under argon at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallizes
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on 100 g of silica gel (0.04-063 mm) with toluene-ethyl acetate (3:1), fraction size 12 ml
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)OC)[N+](=O)[O-])NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |